molecular formula C7H17O2P B8502524 Ethyl n-butyl(methyl)phosphinate

Ethyl n-butyl(methyl)phosphinate

Cat. No. B8502524
M. Wt: 164.18 g/mol
InChI Key: CZDHEZPYSIYJEE-UHFFFAOYSA-N
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Patent
US05190934

Procedure details

A suspension of 8.0 g of sodium hydride (55% dispersion in oil) in 35 ml of anhydrous tetrahydrofuran under an inert atmosphere is treated with 35 ml of an anhydrous tetrahydrofuran solution of 25 g of ethyl n-butylphosphinate. The resulting suspension is stirred at room temperature for 1 hour before dropwise addition of 32 ml of methyl iodide. After 3 hours stirring at room temperature 10 ml of water are carefully added followed by 200 ml of dichloromethane. Separation of the organic layer, drying over anhydrous magnesium sulphate and removal of the solvent in vacuo affords an oil. Kugelrohrdistillation at 90° and 10-1 mbar affords ethyl n-butyl-(methyl)phosphinate.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
25 g
Type
reactant
Reaction Step Four
Quantity
35 mL
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3]([PH:7](=[O:11])[O:8][CH2:9][CH3:10])[CH2:4][CH2:5][CH3:6].[CH3:12]I.O>O1CCCC1.ClCCl>[CH2:3]([P:7]([CH3:12])(=[O:11])[O:8][CH2:9][CH3:10])[CH2:4][CH2:5][CH3:6] |f:0.1|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
35 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
32 mL
Type
reactant
Smiles
CI
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
25 g
Type
reactant
Smiles
C(CCC)P(OCC)=O
Name
Quantity
35 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are carefully added
CUSTOM
Type
CUSTOM
Details
Separation of the organic layer
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over anhydrous magnesium sulphate and removal of the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
affords an oil

Outcomes

Product
Name
Type
product
Smiles
C(CCC)P(OCC)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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